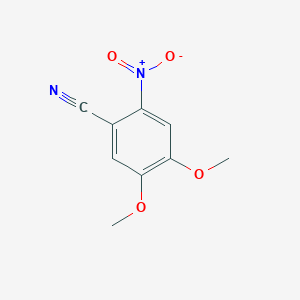

4,5-Dimethoxy-2-nitrobenzonitrile

Beschreibung

The exact mass of the compound 4,5-Dimethoxy-2-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dimethoxy-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethoxy-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSQQGDTYKGCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363674 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102714-71-6 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethoxy-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzonitrile (CAS: 102714-71-6) for Advanced Research and Development

This technical guide provides a comprehensive overview of 4,5-dimethoxy-2-nitrobenzonitrile, a highly functionalized aromatic compound that serves as a valuable intermediate in advanced organic synthesis. With its unique arrangement of electron-donating methoxy groups and electron-withdrawing nitro and cyano moieties, this molecule offers a rich landscape for chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its properties, synthesis, reactivity, and potential applications, particularly in the realm of pharmaceutical development.

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research. This chapter consolidates the key identifiers and characterization data for 4,5-dimethoxy-2-nitrobenzonitrile.

Core Chemical Identifiers

The fundamental identifiers for 4,5-dimethoxy-2-nitrobenzonitrile are summarized below, providing a clear reference for procurement, cataloging, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 102714-71-6 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₄ | [1][2] |

| Molecular Weight | 208.17 g/mol | [1][2] |

| IUPAC Name | 4,5-dimethoxy-2-nitrobenzonitrile | [1] |

| Synonyms | 6-Nitroveratronitrile, 1-Cyano-4,5-dimethoxy-2-nitrobenzene | [1] |

| InChI Key | NQSQQGDTYKGCOT-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=C(C=C(C(=C1)C#N)[O-])OC | [1][2] |

Physical Properties

The physical characteristics of the compound dictate its handling, storage, and compatibility with various reaction conditions.

| Property | Value | Source |

| Physical State | Solid, powder/crystal | [1][2][4] |

| Color | Pale yellow to amber | [1][4] |

| Melting Point | 164-168 °C | [2] |

| Boiling Point | 398.6 ± 42.0 °C (Predicted) | |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in alcohols. Insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 4,5-dimethoxy-2-nitrobenzonitrile. The expected spectral features are detailed below, based on data available in public databases and predictable chemical shifts.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two aromatic singlets and two methoxy singlets.

-

~7.6 ppm (s, 1H): Aromatic proton (H-3), deshielded by the adjacent nitro group.

-

~7.3 ppm (s, 1H): Aromatic proton (H-6), deshielded by the adjacent cyano group.

-

~4.0 ppm (s, 3H): Methoxy protons (-OCH₃).

-

~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.[1]

-

~155 ppm & ~149 ppm: Aromatic carbons attached to methoxy groups (C-4, C-5).

-

~140 ppm: Aromatic carbon attached to the nitro group (C-2).

-

~116 ppm: Nitrile carbon (-C≡N).

-

~112 ppm & ~108 ppm: Aromatic CH carbons (C-3, C-6).

-

~105 ppm: Aromatic carbon attached to the cyano group (C-1).

-

~56 ppm: Methoxy carbons (-OCH₃).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.[1]

-

~2230 cm⁻¹: Strong, sharp peak characteristic of the nitrile (-C≡N) stretch.

-

~1520 cm⁻¹ & ~1340 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (Ar-NO₂), respectively.

-

~1600-1450 cm⁻¹: Peaks associated with aromatic C=C stretching.

-

~1270 cm⁻¹ & ~1020 cm⁻¹: Strong peaks from the C-O stretching of the aryl ethers (methoxy groups).

-

Chapter 2: Synthesis and Mechanism

A reliable and scalable synthetic route is paramount for the utilization of any chemical intermediate. While multiple pathways can be envisioned, a practical approach starting from the commercially available veratraldehyde (3,4-dimethoxybenzaldehyde) is proposed here. This route involves nitration, oximation, and subsequent dehydration.

Retrosynthetic Analysis

The retrosynthesis diagram illustrates a logical disconnection approach to designing the synthesis.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol

The following protocols are based on established methodologies for analogous transformations. [5][6] Step 1: Nitration of Veratraldehyde to 4,5-Dimethoxy-2-nitrobenzaldehyde

-

Causality: The methoxy groups are ortho, para-directing activators. Nitration occurs ortho to one methoxy group and meta to the other, at the sterically accessible C-2 or C-6 position. Careful temperature control is crucial to prevent over-nitration and side reactions.

-

Protocol:

-

Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with veratraldehyde (1.0 eq).

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated H₂SO₄ in a separate flask, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the veratraldehyde solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. [5] 7. After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2-3 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product, 4,5-dimethoxy-2-nitrobenzaldehyde, can be purified by recrystallization from ethanol. [5] Step 2: Oximation of 4,5-Dimethoxy-2-nitrobenzaldehyde

-

-

Causality: The aldehyde carbonyl reacts with hydroxylamine to form an oxime. The reaction is typically performed in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride.

-

Protocol:

-

In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (CH₃COONa, 1.5 eq) to the solution. [6] 3. Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid 4,5-dimethoxy-2-nitrobenzaldoxime by vacuum filtration, wash with water, and dry. [6] Step 3: Dehydration of the Oxime to 4,5-Dimethoxy-2-nitrobenzonitrile

-

-

Causality: The oxime is dehydrated to the corresponding nitrile using a dehydrating agent. Acetic anhydride is a common and effective reagent for this transformation, proceeding through an acetylated intermediate.

-

Protocol:

-

Place the dry 4,5-dimethoxy-2-nitrobenzaldoxime (1.0 eq) in a round-bottom flask.

-

Add acetic anhydride (Ac₂O, 3-5 eq) as both the reagent and solvent.

-

Heat the mixture to reflux (approx. 110-120 °C) for 1-3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess acetic anhydride.

-

Stir until the precipitated solid forms.

-

Collect the crude product by vacuum filtration, wash extensively with water, then with a dilute sodium bicarbonate solution, and finally with water again until neutral.

-

Purify the final product, 4,5-dimethoxy-2-nitrobenzonitrile, by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Chapter 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4,5-dimethoxy-2-nitrobenzonitrile stems from the distinct reactivity of its three functional groups, allowing it to serve as a versatile scaffold for building more complex molecules.

Key Reaction Sites

The molecule presents three primary sites for chemical modification, enabling diverse synthetic strategies.

Caption: Reactive centers on the 4,5-dimethoxy-2-nitrobenzonitrile scaffold.

Transformation into Key Pharmaceutical Scaffolds

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/HCl). This transformation yields 2-amino-4,5-dimethoxybenzonitrile , a key precursor for synthesizing heterocyclic systems like quinazolines, which are prevalent in kinase inhibitor drugs. [7]

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid . This acid is itself a useful building block for creating amides, esters, and other derivatives. [8][9]

Role as a Building Block in Medicinal Chemistry

The substitution pattern of 4,5-dimethoxy-2-nitrobenzonitrile is found in numerous biologically active molecules. The related 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, for example, is widely used as a photolabile protecting group ("caged compound") to allow for the light-induced release of a bioactive molecule, enabling spatiotemporal control in biological assays. [10]This highlights the value of the 2-nitroveratrole core in sophisticated drug discovery applications. [11]The compound can be used as a starting point for synthesizing inhibitors of various enzymes and receptors.

Caption: Synthetic utility in drug discovery workflows.

Chapter 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 4,5-dimethoxy-2-nitrobenzonitrile.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards: [1][2]

| Hazard Class | Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation |

| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or higher-level respirator. [2]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4,5-Dimethoxy-2-nitrobenzonitrile is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity at multiple functional groups, and a straightforward synthetic pathway make it an attractive building block for constructing complex molecular architectures. The inherent functionalities allow for facile conversion into key pharmacophores, such as amino-nitriles and nitro-benzoic acids, which are precursors to a wide array of heterocyclic systems. Proper adherence to safety and handling protocols is essential for its use in a laboratory setting. This guide serves as a foundational resource to empower scientists to confidently and effectively incorporate this versatile compound into their research and development programs.

References

-

PubChem. 4,5-Dimethoxy-2-nitrobenzonitrile. [Link]

-

Beck, J. R. (1974). Synthesis of ortho-substituted benzonitriles by nitro displacement. The Journal of Organic Chemistry, 39(23), 3440-3441. [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

Reddy, P. S. N., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Heterocyclic Communications, 12(6), 417-422. [Link]

-

Miller, J., & Parker, A. J. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(8), 1663-1670. [Link]

-

PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. [Link]

- Google Patents. (2010). The preparation method of 2-nitro substituted phenylacetonitrile compounds. CN101219967B.

-

ResearchGate. (2018). 13C NMR spectra assignment of title compound. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

- Google Patents. (2012). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. JP2012121849A.

-

National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

SpectraBase. (4,5-Dimethoxy-2-nitro-phenyl)-acetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2023). The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... [Link]

- Google Patents. (2018).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. [Link]

-

PubChemLite. 4,5-dimethoxy-2-nitrobenzonitrile (C9H8N2O4). [Link]

-

PubMed. (2019). Nitro-Group-Containing Drugs. [Link]

-

ResearchGate. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. [Link]

-

MDPI. (2021). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

-

National Institutes of Health (NIH). 4-Nitrobenzaldoxime. PubChem. [Link]

-

Chemsrc. 2,5-Dimethoxy-4-nitrobenzaldehyde. [Link]

Sources

- 1. 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-二甲氧基-2-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. labproinc.com [labproinc.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy 4,5-Dimethoxy-2-nitrobenzaldehyde oxime [smolecule.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Nitroveratrole | 709-09-1 | FN26391 | Biosynth [biosynth.com]

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzonitrile: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, featuring a nitrile group, a nitro group, and two methoxy substituents on a benzene ring, provides multiple points for chemical modification. This strategic arrangement of functional groups makes it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.[1]

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4,5-Dimethoxy-2-nitrobenzonitrile. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Chemical Structure and Properties

4,5-Dimethoxy-2-nitrobenzonitrile possesses a well-defined chemical structure that dictates its physical and chemical properties. Understanding these characteristics is paramount for its handling, storage, and application in synthetic chemistry.

Molecular Structure

The core of 4,5-Dimethoxy-2-nitrobenzonitrile is a benzene ring substituted with four functional groups. The nitrile (-C≡N) and nitro (-NO₂) groups are positioned ortho to each other, while the two methoxy (-OCH₃) groups are located at the 4th and 5th positions of the ring.

Systematic IUPAC Name: 4,5-dimethoxy-2-nitrobenzonitrile[2]

Synonyms: 6-Nitroveratronitrile, 1-Cyano-4,5-dimethoxy-2-nitrobenzene[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dimethoxy-2-nitrobenzonitrile is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₄ | [2][4][5] |

| Molecular Weight | 208.17 g/mol | [2] |

| CAS Number | 102714-71-6 | [2][6] |

| Appearance | Pale yellow to light yellow solid/powder to crystal | [3][6] |

| Melting Point | 164-168 °C | [7] |

| Purity | ≥98% | [6] |

| SMILES | COC1=C(C=C(C(=C1)C#N)[O-])OC | [2] |

| InChIKey | NQSQQGDTYKGCOT-UHFFFAOYSA-N | [2] |

Synthesis of 4,5-Dimethoxy-2-nitrobenzonitrile

The synthesis of 4,5-Dimethoxy-2-nitrobenzonitrile typically involves a multi-step process starting from commercially available precursors. The most common and logical synthetic route initiates from veratraldehyde (3,4-dimethoxybenzaldehyde). This pathway leverages a series of well-established organic transformations to introduce the required nitro and nitrile functionalities.

Synthetic Pathway Overview

A logical and field-proven synthetic route begins with the nitration of veratraldehyde, followed by the conversion of the aldehyde group to a nitrile. This sequence is efficient and allows for good control over the final product's purity.

Caption: A logical workflow for utilizing 4,5-Dimethoxy-2-nitrobenzonitrile in a drug discovery program.

Safety and Handling

4,5-Dimethoxy-2-nitrobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. [3]It is also a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4,5-Dimethoxy-2-nitrobenzonitrile is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The synthetic route from veratraldehyde provides a reliable and scalable method for its preparation. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective use in research and development. This guide provides a solid foundation for scientists and researchers to confidently work with this versatile building block.

References

-

PubChem. 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288. Available from: [Link]

-

Appchem. 4,5-Dimethoxy-2-nitrobenzonitrile | 102714-71-6. Available from: [Link]

-

PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Available from: [Link]

-

Chemical-Suppliers. 4,5-Dimethoxy-2-nitrobenzonitrile | CAS 102714-71-6. Available from: [Link]

-

PubChemLite. 4,5-dimethoxy-2-nitrobenzonitrile (C9H8N2O4). Available from: [Link]

- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

-

Wikipedia. Veratraldehyde. Available from: [Link]

- Google Patents. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.

-

ResearchGate. The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5-Dimethoxy-2-nitrobenzonitrile | 102714-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. labproinc.com [labproinc.com]

- 7. echemi.com [echemi.com]

physical and chemical properties of 4,5-Dimethoxy-2-nitrobenzonitrile

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzonitrile

This guide provides a comprehensive technical overview of 4,5-Dimethoxy-2-nitrobenzonitrile, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthesis, and safety protocols associated with this compound. The narrative emphasizes the causality behind its chemical behavior and provides actionable insights for laboratory applications.

Molecular Identity and Structural Framework

4,5-Dimethoxy-2-nitrobenzonitrile is a substituted aromatic compound featuring a nitrile, a nitro group, and two methoxy groups attached to a benzene ring. This unique arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (methoxy) groups dictates its chemical reactivity and makes it a versatile building block in organic synthesis.

Key Identifiers:

-

Synonyms: 1-Cyano-4,5-dimethoxy-2-nitrobenzene, 6-Nitroveratronitrile[4]

Structural Representation: The molecule's architecture is fundamental to its properties. The ortho-positioning of the highly electron-withdrawing nitro group relative to the nitrile function significantly influences the electronic environment of the aromatic ring.

Caption: Molecular structure of 4,5-Dimethoxy-2-nitrobenzonitrile.

IUPAC Name: 4,5-dimethoxy-2-nitrobenzonitrile[3]

Structural Identifiers:

-

SMILES: COC1=C(C=C(C(=C1)C#N)[O-])OC[3]

-

InChI: InChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3[3]

-

InChIKey: NQSQQGDTYKGCOT-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in experimental setups. 4,5-Dimethoxy-2-nitrobenzonitrile is a pale yellow solid at room temperature, a property consistent with many nitro-aromatic compounds.[1] Its high melting point indicates a stable crystal lattice.

| Property | Value | Source(s) |

| Molecular Weight | 208.17 g/mol | [1][2][3] |

| Appearance | Pale Yellow to Amber Solid/Crystal | [1] |

| Melting Point | 164-168 °C | [4] |

| 165-170 °C | ||

| 167 °C | [1] | |

| Boiling Point (Predicted) | 398.6 ± 42.0 °C | [4] |

| Purity | >98.0% (GC) | [1] |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While raw spectral data is not provided, the expected spectroscopic characteristics can be inferred from the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons. Additionally, two distinct singlets would appear in the upfield region, corresponding to the protons of the two methoxy groups.

-

¹³C NMR: The carbon NMR spectrum would be characterized by nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. This includes signals for the nitrile carbon, the aromatic carbons (some attached to substituents and others to hydrogen), and the two methoxy carbons.[3]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. Key peaks would include a strong band around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Bands corresponding to C-O stretching of the methoxy groups and C-H bonds would also be present.[3]

Chemical Reactivity and Synthetic Utility

The reactivity of 4,5-Dimethoxy-2-nitrobenzonitrile is governed by the interplay of its functional groups. The nitro and nitrile groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, although this is less common.

The primary synthetic value of this compound lies in the chemical transformations of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH₂), yielding an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amino group can be further functionalized to build more complex molecular scaffolds.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 4,5-dimethoxy-2-nitrobenzoic acid.[5][6] This acid is itself a valuable intermediate.

-

Intermediate for "Caged" Compounds: The 4,5-dimethoxy-2-nitrobenzyl moiety is a well-known photolabile protecting group ("caging group"). While this compound is a benzonitrile, related structures like 4,5-dimethoxy-2-nitrobenzyl bromide are used to "cage" biologically active molecules, which can then be released by photolysis. This highlights the utility of the core molecular framework in chemical biology.

Sources

- 1. labproinc.com [labproinc.com]

- 2. scbt.com [scbt.com]

- 3. 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

The Strategic Role of 1-Cyano-4,5-dimethoxy-2-nitrobenzene in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

This technical guide provides an in-depth exploration of 1-Cyano-4,5-dimethoxy-2-nitrobenzene, a versatile synthetic intermediate poised at the intersection of strategic chemical synthesis and high-value medicinal applications. Primarily serving as a precursor to a rich family of bioactive quinazoline derivatives, this molecule offers a streamlined pathway to compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical methodologies for leveraging this compound in the synthesis of novel therapeutic agents.

Introduction: The Unseen Potential of a Substituted Nitrobenzene

At first glance, 1-Cyano-4,5-dimethoxy-2-nitrobenzene is a simple aromatic compound. However, its true value lies in the strategic arrangement of its functional groups. The electron-withdrawing nitro and cyano groups, ortho to each other, and the electron-donating dimethoxy substituents on the benzene ring create a unique electronic and steric environment. This configuration makes the nitro group highly susceptible to selective reduction, a key transformation that unlocks its utility in medicinal chemistry. The primary application of this compound is its conversion to 2-amino-4,5-dimethoxybenzonitrile, a direct precursor to the 6,7-dimethoxyquinazoline scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2]

Synthetic Pathways and Key Transformations

Proposed Synthesis of 1-Cyano-4,5-dimethoxy-2-nitrobenzene

A plausible synthetic route begins with the commercially available 3,4-dimethoxybenzonitrile. Nitration of this starting material would be expected to yield the desired 2-nitro derivative. The directing effects of the methoxy and cyano groups would need to be carefully considered to optimize the regioselectivity of the nitration reaction.

The Gateway to Bioactivity: Reduction to 2-Amino-4,5-dimethoxybenzonitrile

The pivotal role of 1-Cyano-4,5-dimethoxy-2-nitrobenzene in medicinal chemistry is realized through its reduction to 2-amino-4,5-dimethoxybenzonitrile. This transformation is a critical step, converting the nitro-substituted aromatic into a versatile building block for heterocyclic synthesis.

Catalytic Hydrogenation: A Clean and Efficient Reduction

Catalytic hydrogenation is a preferred method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3]

Experimental Protocol: Catalytic Reduction of 1-Cyano-4,5-dimethoxy-2-nitrobenzene

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-Cyano-4,5-dimethoxy-2-nitrobenzene (1.0 eq) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-4,5-dimethoxybenzonitrile.

-

Purification: The product can be purified by recrystallization or column chromatography to afford the desired aminobenzonitrile in high yield and purity.

| Parameter | Value | Reference |

| Starting Material | 1-Cyano-4,5-dimethoxy-2-nitrobenzene | - |

| Catalyst | 10% Palladium on Carbon | [3] |

| Solvent | Methanol or Ethanol | [3] |

| Hydrogen Pressure | 1-4 atm | - |

| Temperature | Room Temperature | [3] |

| Typical Yield | >90% | [3] |

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"1-Cyano-4,5-dimethoxy-2-nitrobenzene" [fillcolor="#FBBC05"]; "H2, Pd/C" [shape=ellipse, fillcolor="#FFFFFF"]; "2-Amino-4,5-dimethoxybenzonitrile" [fillcolor="#34A853"];

"1-Cyano-4,5-dimethoxy-2-nitrobenzene" -> "H2, Pd/C" [label="Reduction"]; "H2, Pd/C" -> "2-Amino-4,5-dimethoxybenzonitrile"; }

Figure 1: Catalytic reduction of 1-Cyano-4,5-dimethoxy-2-nitrobenzene.

Application in Medicinal Chemistry: Synthesis of 6,7-Dimethoxyquinazoline Derivatives

The true value of 2-amino-4,5-dimethoxybenzonitrile lies in its ability to serve as a versatile precursor for the synthesis of a wide array of 6,7-dimethoxyquinazoline derivatives. The quinazoline ring system is a prominent scaffold in numerous biologically active compounds.[1][4]

Cyclization to Quinazolinones

One of the most common applications of 2-amino-4,5-dimethoxybenzonitrile is its cyclization to form quinazolin-4(3H)-ones. This can be achieved through various synthetic strategies, often involving reaction with a one-carbon synthon like formic acid or formamide.[5]

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

-

Reaction Setup: A mixture of 2-amino-4,5-dimethoxybenzonitrile (1.0 eq) and formamide (excess) is heated at a high temperature (typically 150-180 °C).

-

Reaction Time: The reaction is typically heated for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4,5-dimethoxybenzonitrile | - |

| Reagent | Formamide | [5] |

| Temperature | 150-180 °C | [5] |

| Typical Yield | Good to excellent | [5] |

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];"2-Amino-4,5-dimethoxybenzonitrile" [fillcolor="#34A853"]; "Formamide" [shape=ellipse, fillcolor="#FFFFFF"]; "6,7-Dimethoxyquinazolin-4(3H)-one" [fillcolor="#4285F4"];

"2-Amino-4,5-dimethoxybenzonitrile" -> "Formamide" [label="Cyclization"]; "Formamide" -> "6,7-Dimethoxyquinazolin-4(3H)-one"; }

Figure 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one.

Bioactive 6,7-Dimethoxyquinazoline Derivatives

The 6,7-dimethoxyquinazoline core is a key pharmacophore in a variety of clinically significant drugs. The dimethoxy substitution pattern is often crucial for potent biological activity.

-

Anticancer Activity: Many 6,7-dimethoxyquinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[6] For instance, gefitinib and erlotinib are EGFR inhibitors used in cancer therapy. The 6,7-dimethoxy groups have been shown to be important for high-affinity binding to the ATP-binding site of the kinase domain.[2][7] A novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, has demonstrated potent cytotoxic activity against human glioblastoma cells.[8]

-

Antihypertensive Activity: Prazosin and Doxazosin are alpha-1 adrenergic receptor antagonists used to treat hypertension. These drugs feature the 4-amino-6,7-dimethoxyquinazoline moiety as a core structural element.[9]

-

Antimicrobial Activity: Various derivatives of 6,7-dimethoxyquinazoline have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[1][10]

Structure-Activity Relationship (SAR) Insights

The 6,7-dimethoxy substitution pattern on the quinazoline ring is a recurring motif in many bioactive molecules, suggesting its importance in molecular recognition and biological activity. Structure-activity relationship (SAR) studies have indicated that these methoxy groups often occupy a specific region in the target protein's binding pocket, contributing to the overall binding affinity. The exploration of different substituents at other positions of the quinazoline ring, while retaining the 6,7-dimethoxy groups, is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.[6]

Conclusion

1-Cyano-4,5-dimethoxy-2-nitrobenzene is a strategically important, yet often overlooked, synthetic intermediate in medicinal chemistry. Its true potential is unlocked through a simple and efficient reduction to 2-amino-4,5-dimethoxybenzonitrile, which serves as a versatile precursor for a diverse range of bioactive 6,7-dimethoxyquinazoline derivatives. The methodologies and applications outlined in this guide highlight the significant opportunities this compound presents for the discovery and development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic utilization of such well-designed building blocks will be paramount in advancing the field of medicinal chemistry.

References

- Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 69(1), 145-148.

- Kaur, M., et al. (2012). 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. Letters in Drug Design & Discovery, 9(7), 655-663.

- Zhang, J., et al. (2006). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Chinese Journal of Medicinal Chemistry, 16(5), 273-277.

- Gali, L. (2017). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Toledo Digital Repository.

- Bekhit, A. A., et al. (2013). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Medicinal Chemistry Research, 22(9), 4411-4421.

- Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414.

- Srivastava, V. K., et al. (2015). Exploration of 6,7-dimethoxyquinazoline derivatives as dual acting α1- and AT1-receptor antagonists: synthesis, evaluation, pharmacophore & 3D-QSAR modeling and receptor docking studies. RSC Advances, 5(82), 67124-67141.

- Abdel-Maksoud, M. S., et al. (2012). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. European Journal of Medicinal Chemistry, 48, 231-243.

- Strides Arcolab Ltd. (2005). A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn].

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a" by Cody M. Orahoske [engagedscholarship.csuohio.edu]

- 7. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of 6,7-dimethoxyquinazoline derivatives as dual acting α1- and AT1-receptor antagonists: synthesis, evaluation, pharmacophore & 3D-QSAR modeling and receptor docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4,5-Dimethoxy-2-nitrobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-Dimethoxy-2-nitrobenzonitrile. In the absence of extensive published solubility data, this document establishes a predictive framework based on the molecule's structural attributes and the principle of "like dissolves like." Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed for researchers, scientists, and professionals in drug development. This guide is structured to provide not only methodologies but also the scientific rationale behind experimental choices, ensuring a robust and validated approach to understanding and utilizing the solubility properties of this compound.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in chemical research and development, influencing reaction kinetics, purification methods such as recrystallization, and the formulation of pharmaceutical compounds. For a molecule like 4,5-Dimethoxy-2-nitrobenzonitrile, a substituted aromatic compound, understanding its behavior in various organic solvents is paramount for its application in synthesis, process development, and materials science. This guide aims to bridge the current gap in available data by providing a predictive and experimental framework for assessing its solubility.

Molecular Structure and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

Structural Analysis of 4,5-Dimethoxy-2-nitrobenzonitrile

The chemical structure of 4,5-Dimethoxy-2-nitrobenzonitrile (C₉H₈N₂O₄, Molecular Weight: 208.17 g/mol ) reveals several key functional groups that dictate its solubility profile[1][2]:

-

Aromatic Benzene Ring: The core is a nonpolar aromatic ring.

-

Nitrile Group (-C≡N): This is a strongly polar group, contributing to the molecule's overall polarity.

-

Nitro Group (-NO₂): Another strongly polar and electron-withdrawing group.

-

Methoxy Groups (-OCH₃): Two methoxy groups are present, which are moderately polar and can act as hydrogen bond acceptors.

The presence of multiple polar groups (nitrile, nitro, and methoxy) on a relatively small aromatic scaffold suggests that 4,5-Dimethoxy-2-nitrobenzonitrile is a polar molecule. The oxygen and nitrogen atoms in these functional groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity[3][4]. Therefore, polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of 4,5-Dimethoxy-2-nitrobenzonitrile in a range of common organic solvents.

Table 1: Predicted Solubility of 4,5-Dimethoxy-2-nitrobenzonitrile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are polar and can engage in dipole-dipole interactions with the polar nitrile and nitro groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents are polar and can act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute, facilitating dissolution. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can dissolve a range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than ketones and alcohols, leading to lower expected solubility. THF is more polar than diethyl ether and may show better solubility. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor solvents for the polar 4,5-Dimethoxy-2-nitrobenzonitrile. |

| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | Significant mismatch in polarity between the nonpolar solvent and the polar solute will result in very poor solubility. |

| Aqueous | Water | Very Low / Insoluble | Despite its polarity, the organic character of the benzene ring and the lack of strong hydrogen bond donation from the solute limit its solubility in water. |

Experimental Determination of Solubility

To validate the predicted solubility and to obtain precise quantitative data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative analysis.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for solvent selection in applications like recrystallization.

Protocol 1: Small-Scale Qualitative Solubility Test

Objective: To visually assess the solubility of 4,5-Dimethoxy-2-nitrobenzonitrile in a range of solvents at room temperature.

Materials:

-

4,5-Dimethoxy-2-nitrobenzonitrile (solid)

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane, DMSO)

-

Small test tubes or vials (1-2 mL capacity)

-

Spatula

-

Vortex mixer

Procedure:

-

Sample Preparation: Add approximately 10 mg of 4,5-Dimethoxy-2-nitrobenzonitrile to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the test tube.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Results: Record the observations for each solvent tested.

Causality Behind Experimental Choices:

-

Small Scale: Minimizes waste of compound and solvents.

-

Vortexing: Ensures thorough mixing to overcome kinetic barriers to dissolution.

-

Visual Inspection: Provides a quick and effective, albeit non-quantitative, assessment of solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[5].

Protocol 2: Isothermal Shake-Flask Method for Equilibrium Solubility

Objective: To determine the quantitative solubility of 4,5-Dimethoxy-2-nitrobenzonitrile in a specific solvent at a controlled temperature.

Materials:

-

4,5-Dimethoxy-2-nitrobenzonitrile (solid)

-

Chosen organic solvent (e.g., Ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 4,5-Dimethoxy-2-nitrobenzonitrile to a vial (e.g., 20 mg to 5 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial. b. Seal the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and a constant agitation speed (e.g., 150 rpm). b. Allow the mixture to equilibrate for at least 24 hours. This duration is to ensure that thermodynamic equilibrium is reached.

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Analysis: a. Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis). b. Prepare a series of standard solutions of known concentrations of 4,5-Dimethoxy-2-nitrobenzonitrile in the same solvent. c. Analyze the standard solutions to generate a calibration curve. d. Analyze the diluted sample solution.

-

Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Trustworthiness of the Protocol:

-

Excess Solute: Ensures that the solution is truly saturated.

-

Controlled Temperature and Agitation: Provides reproducible conditions for reaching equilibrium.

-

Filtration: Prevents undissolved solids from artificially inflating the measured concentration.

-

Calibration Curve: Ensures accurate quantification of the solute concentration.

Visualization of Experimental Workflows

Diagram 1: Qualitative Solubility Testing Workflow

Caption: Workflow for qualitative solubility assessment.

Diagram 2: Quantitative Shake-Flask Solubility Workflow

Caption: Workflow for quantitative solubility determination.

Data Interpretation and Application

The solubility data obtained from these experiments can be applied in several ways:

-

Recrystallization Solvent Selection: An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. The qualitative test can quickly identify potential solvents for further investigation.

-

Reaction Solvent Choice: Knowing the solubility in various solvents helps in choosing an appropriate medium for chemical reactions to ensure that the reactants are in the same phase.

-

Formulation Development: In pharmaceutical applications, solubility in various excipients and solvent systems is crucial for developing stable and bioavailable formulations.

Conclusion

While published data on the solubility of 4,5-Dimethoxy-2-nitrobenzonitrile is scarce, a systematic approach combining theoretical prediction and experimental verification can provide the necessary insights for its effective use. The protocols detailed in this guide offer a robust framework for researchers to determine the solubility of this compound in a variety of organic solvents, thereby facilitating its application in research and development.

References

- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. MilliporeSigma.

- Lab Pro Inc. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile, 5G.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

- University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Avdeef, A. (2012).

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

Sources

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 5. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethoxy-2-nitrobenzonitrile

This guide provides a comprehensive analysis of the spectroscopic data for 4,5-Dimethoxy-2-nitrobenzonitrile (C₉H₈N₂O₄, Molecular Weight: 208.17 g/mol ), a key intermediate in organic synthesis.[1][2] As researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in spectroscopic principles to provide a holistic understanding of the compound's identity and purity. We will explore the insights gained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques synergize to provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic behavior of atomic nuclei, we can map the connectivity and chemical environment of each atom within the molecule. For 4,5-Dimethoxy-2-nitrobenzonitrile, both ¹H and ¹³C NMR provide definitive evidence for its substitution pattern.

Guiding Principles for NMR Analysis

The substitution on the benzene ring dictates the expected NMR spectrum. The aromatic protons and carbons are influenced by the electronic effects of the three substituents: the strongly electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, and the electron-donating methoxy (-OCH₃) groups. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause shielding and upfield shifts.[3][4][5]

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct count and connectivity map of the hydrogen atoms. For this molecule, we anticipate four distinct signals: two from the aromatic ring and two from the methoxy groups.

Table 1: ¹H NMR Spectroscopic Data for 4,5-Dimethoxy-2-nitrobenzonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Singlet | 1H | H-3 |

| ~7.3 | Singlet | 1H | H-6 |

| ~4.0 | Singlet | 3H | C5-OCH₃ |

| ~3.9 | Singlet | 3H | C4-OCH₃ |

(Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. The assignments are based on established substituent effects.)

Interpretation and Causality:

-

Aromatic Protons: The presence of only two signals in the aromatic region (typically 6.5-8.0 ppm) immediately confirms a tetra-substituted benzene ring with two remaining protons.[3][5] These protons appear as singlets because they have no adjacent protons to couple with. The proton at the C-3 position is ortho to the potent electron-withdrawing nitro group, causing it to be significantly deshielded and appear further downfield (~7.9 ppm). The proton at C-6 is ortho to the nitrile group and para to the nitro group, placing it at a comparatively more shielded position (~7.3 ppm).

-

Methoxy Protons: The two methoxy groups are in chemically distinct environments, giving rise to two separate singlets. Each integrates to 3 protons. Their appearance in the 3.9-4.0 ppm range is characteristic of methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

Table 2: ¹³C NMR Spectroscopic Data for 4,5-Dimethoxy-2-nitrobenzonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C5-OCH₃ |

| ~148 | C4-OCH₃ |

| ~140 | C2-NO₂ |

| ~125 | C1-CN |

| ~118 | C6 |

| ~116 | C≡N |

| ~110 | C3 |

| ~105 | C-CN (quaternary) |

| ~57 | Methoxy Carbons |

(Note: These are approximate chemical shifts based on typical values for substituted aromatics.[4][6] The nitrile carbon resonance is characteristically found around 110-125 ppm.)[7]

Interpretation and Causality:

The spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

-

Aromatic Carbons: Carbons directly attached to the electron-donating oxygen atoms (C4, C5) are shifted significantly downfield.[6] The carbon bearing the nitro group (C2) and the carbon bearing the nitrile group (C1) are also found downfield. The two carbons with attached protons (C3, C6) are more upfield.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in a distinct region around 115-120 ppm.[8]

-

Methoxy Carbons: The two methoxy carbons appear as sharp signals around 57 ppm.

Experimental Protocol: NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry 4,5-Dimethoxy-2-nitrobenzonitrile.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to 0-200 ppm.

-

A greater number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Guiding Principles for IR Analysis

The IR spectrum of 4,5-Dimethoxy-2-nitrobenzonitrile is expected to show characteristic absorption bands for its key functional groups: nitrile, nitro, ether, and the aromatic ring. Each functional group vibrates at a specific, predictable frequency.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1530 | Strong | Asymmetric NO₂ stretch (Nitro) |

| ~1350 | Strong | Symmetric NO₂ stretch (Nitro) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600, ~1500 | Medium | Aromatic C=C in-ring stretch |

| ~1280 | Strong | Aryl-O asymmetric stretch (Ether) |

| ~1020 | Strong | Aryl-O symmetric stretch (Ether) |

(Data derived from foundational spectroscopy principles and databases.)[9][10][11][12]

Interpretation and Causality:

-

Nitrile Group (C≡N): The most diagnostic peak is the strong, sharp absorption around 2230 cm⁻¹.[7][8] Its position in the "triple bond region" of the spectrum makes it easily identifiable. For aromatic nitriles, this peak is at a slightly lower frequency than for saturated nitriles due to conjugation.[10]

-

Nitro Group (NO₂): The presence of a nitro group is unequivocally confirmed by two strong absorptions: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[11][12] This pair of intense bands is a classic signature for aromatic nitro compounds.[13]

-

Aromatic Ring: The spectrum will show characteristic aromatic C-H stretches just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[3][9][14]

-

Ether Linkages: Strong C-O stretching bands, characteristic of the aryl ether linkages of the methoxy groups, will be prominent in the 1300-1000 cm⁻¹ region of the fingerprint district.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that subtracts absorptions from ambient CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 4,5-Dimethoxy-2-nitrobenzonitrile sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Guiding Principles for MS Analysis

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The high energy of this process causes the molecular ion to fragment in predictable ways. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[15][16]

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Identity | Significance |

| 208 | [C₉H₈N₂O₄]⁺• | Molecular Ion (M⁺•) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 178 | [M - NO]⁺ | Loss of nitric oxide |

| 162 | [M - NO₂]⁺ | Loss of a nitro radical, a common pathway for nitroaromatics |

| 147 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl radical |

(Note: These fragments are predicted based on common fragmentation pathways for aromatic nitro and methoxy compounds.)

Interpretation and Causality:

-

Molecular Ion: The observation of a strong peak at m/z 208 confirms the molecular formula and weight of the compound (208.17 g/mol ).[1][2]

-

Key Fragments: The fragmentation pattern provides further structural validation. The loss of a methyl group (15 amu) to give a peak at m/z 193 is characteristic of a methoxy substituent. A very common and diagnostic fragmentation for aromatic nitro compounds is the loss of the NO₂ radical (46 amu), which would yield a significant fragment at m/z 162.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure.

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a definitive and multi-faceted confirmation of the structure of 4,5-Dimethoxy-2-nitrobenzonitrile. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. Infrared spectroscopy confirms the presence of the key nitrile, nitro, and ether functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry verifies the compound's molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. This integrated approach represents a robust, self-validating system for chemical characterization, essential for ensuring the quality and identity of materials used in research and development.

References

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

JoVE. (2025). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry Class Notes. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry Class Notes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

YouTube. (2024). Lec3 - Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

-

SPIE Digital Library. (n.d.). Spectroscopic modeling of nitro group in explosives. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. In PubChem Compound Database. Retrieved from [Link]

-

Munson, M. S. B., & Field, F. H. (1967). Chemical Ionization Mass Spectrometry. IV. Aromatic Hydrocarbons. Journal of the American Chemical Society, 89(5), 1047–1052. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

L. Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,5-dimethoxy-2-nitrobenzonitrile (C9H8N2O4). Retrieved from [Link]

Sources

- 1. 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-二甲氧基-2-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 16. GCMS Section 6.9.5 [people.whitman.edu]

A Technical Guide to the Functional Group Reactivity of 4,5-Dimethoxy-2-nitrobenzonitrile

Foreword

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the ability to predictably and selectively manipulate complex molecular architectures is paramount. 4,5-Dimethoxy-2-nitrobenzonitrile, also known as 6-Nitroveratronitrile, stands as a quintessential example of a polysubstituted aromatic scaffold. It is a precursor whose value is defined by the distinct and often orthogonal reactivity of its constituent functional groups: a nitro group, a nitrile moiety, and a dimethoxy-substituted benzene ring. This guide provides an in-depth exploration of the molecule's chemical behavior, moving beyond mere procedural descriptions to elucidate the underlying principles of chemoselectivity. By understanding the causality behind experimental choices, researchers can harness the full synthetic potential of this versatile intermediate. This document is structured to serve as a practical and authoritative resource for scientists dedicated to the rational design and execution of complex synthetic pathways.

| Chemical and Physical Properties | Data |

| IUPAC Name | 4,5-dimethoxy-2-nitrobenzonitrile[1] |

| Synonyms | 6-Nitroveratronitrile, 1-Cyano-4,5-dimethoxy-2-nitrobenzene[1] |

| CAS Number | 102714-71-6[1][2] |

| Molecular Formula | C₉H₈N₂O₄[1][2] |

| Molecular Weight | 208.17 g/mol [1][2] |

| Appearance | Light yellow to amber solid/powder |

| Melting Point | 165.0 to 170.0 °C |

| Canonical SMILES | COC1=C(C=C(C(=C1)C#N)[O-])OC[1] |

Chapter 1: The Nitro Group - A Locus of High Reactivity and Selective Transformation

The 2-nitro group is arguably the most influential functional group on this scaffold. As a potent electron-withdrawing group, it profoundly deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr). However, its most immediate and synthetically valuable transformation is its selective reduction to an amine. This conversion is a critical gateway to a vast array of subsequent derivatizations, including diazotization, acylation, and alkylation, transforming the electronic character of the ring from electron-deficient to electron-rich.

Core Transformation: Chemoselective Reduction to 2-Amino-4,5-dimethoxybenzonitrile

Achieving the selective reduction of the nitro group while preserving the chemically sensitive nitrile moiety is a common yet critical challenge. The choice of reducing agent is dictated by the need for high chemoselectivity.

Causality Behind Reagent Selection: The primary concern is preventing the concomitant reduction of the nitrile group to a benzylamine or its hydrolysis. Many powerful reducing agents (e.g., LiAlH₄) or certain catalytic hydrogenation conditions can lead to over-reduction. Therefore, reagents that exhibit a strong preference for the nitro group are essential.

-

Tin(II) Chloride (SnCl₂·2H₂O): This is the industry standard for this specific transformation. SnCl₂ is a mild, single-electron transfer reducing agent that shows exceptional selectivity for aromatic nitro groups in the presence of nitriles, esters, and ketones.[3][4] The reaction proceeds in a protic solvent, typically ethanol or ethyl acetate, where the tin(II) is oxidized to tin(IV).[4]

-

Catalytic Hydrogenation: While highly efficient, this method requires careful optimization. Palladium on carbon (Pd/C) can sometimes reduce nitriles, especially under harsh conditions.[3] Platinum-based catalysts, such as sulfided platinum on carbon (Pt/C), can offer superior selectivity for the nitro group while minimizing nitrile reduction and preventing dehalogenation if other halogens are present.[3]

-

Iron in Acidic Media (Fe/HCl): This classic method is robust and cost-effective. It involves the oxidation of elemental iron to Fe²⁺/Fe³⁺ in the presence of an acid, which provides the protons necessary for the reduction. It is generally selective for nitro groups over nitriles.[3]

| Reagent System | Selectivity over Nitrile | Common Solvents | Key Considerations |

| SnCl₂·2H₂O | Excellent | Ethanol, Ethyl Acetate | Stoichiometric amounts needed; workup involves base.[3][4] |

| H₂, Pd/C | Good to Moderate | Methanol, Ethanol | Risk of nitrile reduction; requires optimization.[3] |

| Fe, HCl/NH₄Cl | Excellent | Water, Ethanol | Heterogeneous reaction; robust and economical.[3] |

| H₂, Sulfided Pt/C | Excellent | Acetonitrile, Ethanol | Good for substrates with halogens; high selectivity.[3] |

Experimental Protocol: Selective Nitro Reduction via SnCl₂·2H₂O